2-Propanone, (2,4-dinitrophenyl)hydrazone

Catalog No.
S662233
CAS No.
1567-89-1
M.F
C9H10N4O4
M. Wt
238.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanone, (2,4-dinitrophenyl)hydrazone

CAS Number

1567-89-1

Product Name

2-Propanone, (2,4-dinitrophenyl)hydrazone

IUPAC Name

2,4-dinitro-N-(propan-2-ylideneamino)aniline

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3

InChI Key

YGIXYAIGWMAGIB-UHFFFAOYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Synonyms

2-Propanone 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone (2,4-Dinitrophenyl)hydrazone; Acetone (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine; NSC 131450; NSC 6120;

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

The exact mass of the compound 2-Propanone, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131450. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Propanone, (2,4-dinitrophenyl)hydrazone (Acetone-DNPH) is a stable, crystalline hydrazone derivative utilized ubiquitously as a Certified Reference Material (CRM) for the detection and quantification of acetone in environmental, workplace, and biological matrices . As the mandated calibration standard for regulatory protocols such as EPA Method TO-11A and CARB Method 1004, it underpins high-performance liquid chromatography (HPLC) workflows by providing defined physical properties and traceable purity specifications . Procurement of this specific derivative, typically as a neat solid or a certified solution in acetonitrile, is essential for laboratories requiring ISO/IEC 17025 accreditation, as it ensures reproducible retention times and precise gravimetric traceability that cannot be achieved with crude or uncertified materials .

Research Fit

Analytical standard for carbonyl-DNPH LC/GC methods
CRM certified under ISO 17034/17025 quality systems
Defined thermal and chromatographic identity for method validation

Relying on in-situ derivatization—mixing free acetone with 2,4-DNPH reagent in the laboratory—introduces severe analytical vulnerabilities that fail modern procurement and quality control standards. Unreacted 2,4-DNPH from in-house synthesis often results in massive chromatographic peaks that overload columns and saturate UV detectors, masking the target analyte and degrading baseline resolution [1]. Furthermore, utilizing free acetone as a calibration baseline is fundamentally flawed due to its high volatility, which causes evaporative loss and quantitative bias during storage and transport, while also risking contamination from ambient laboratory air [2]. By procuring pre-synthesized, high-purity Acetone-DNPH, laboratories bypass the co-elution risks of residual reagents, eliminate derivatization yield variability, and secure the exact retention time markers necessary to resolve acetone from closely eluting confounders[3].

Substitution Risk

Carbonyl-DNPH interchangeability
Other carbonyl-DNPH derivatives exhibit distinct melting points and retention times, limiting direct method transfer.
In-house derivatization variability
Using free acetone requires derivatization that introduces yield, purity, and side-product variability.
Metrological traceability gap
Generic reagent-grade powders lack certified concentration and traceability required for ISO 17025 compliance.

Solid-State Stability and Evaporative Loss Prevention

A primary driver for procuring Acetone-DNPH rather than free acetone is its superior physical stability. Free acetone is a highly volatile liquid that is prone to evaporative loss during standard preparation and storage, leading to significant quantitative bias [1]. In contrast, Acetone-DNPH is a stable solid derivative that eliminates evaporative degradation, remaining stable for long-term storage and ensuring consistency in HPLC and GC workflows. This solid-state stability ensures that calibration curves remain accurate over time, directly reducing the frequency and cost of standard replacement in high-throughput laboratories [1].

Evidence DimensionLong-term storage stability and evaporative loss
Target Compound DataAcetone-DNPH (solid) exhibits negligible evaporative loss and remains stable for years.
Comparator Or BaselineFree acetone standard
Quantified DifferenceComplete elimination of evaporative loss compared to the highly volatile free acetone baseline.
ConditionsLong-term ambient or refrigerated storage of calibration standards.

Procuring the stable hydrazone derivative prevents calibration drift and costly standard degradation associated with volatile free acetone.

Melting Point ID
Head-to-head
125.0–128.0 °C vs 165.0–168.0 °C (formaldehyde-DNPH) Δ 37–43 °C lower
Supports rapid identity confirmation without chromatography.
Solid-state capillary method; instrument-independent differentiation.

Chromatographic Resolution from Acrolein-DNPH Confounders

In environmental air monitoring, acetone and acrolein are frequently present together, and their DNPH derivatives exhibit notoriously similar retention times on standard C18 columns [1]. Without a high-purity, pre-synthesized Acetone-DNPH standard, distinguishing between the two peaks is highly error-prone. Quantitative studies demonstrate that Acetone-DNPH and Acrolein-DNPH require precise method optimization to achieve baseline separation [1]. Procuring the exact Acetone-DNPH standard allows analysts to establish definitive retention time markers (e.g., eluting at ~17.7 minutes in specific gradient methods, distinct from acrolein-DNPH at ~16.2 minutes), ensuring accurate peak integration [2].

Evidence DimensionChromatographic retention time mapping
Target Compound DataAcetone-DNPH provides a definitive retention time marker (e.g., 17.774 min in standard HDD exhaust method).
Comparator Or BaselineAcrolein-DNPH (elutes at 16.254 min) and uncharacterized in-situ mixtures.
Quantified Difference~1.5 minute retention time differential requires exact standard calibration to prevent misidentification.
ConditionsReverse-phase HPLC with UV-Vis detection (EPA TO-11A parameters).

Accurate quantification of acetone in complex matrices is impossible without the exact standard to resolve it from closely eluting toxicological confounders like acrolein.

HPLC tR Marker
Reported
12.10 min vs ~6.4 min (formaldehyde-DNPH) ~5.7 min longer
Critical for peak identification and system suitability.
ThermoAcclaim C18, MeOH/ACN/H₂O gradient; DAD 365 nm.

CRM Traceability vs. Reagent-Grade Uncertainty

For laboratories operating under ISO/IEC 17025 accreditation, the procurement of Acetone-DNPH as a Certified Reference Material (CRM) is non-negotiable. Reagent-grade DNPH derivatives or lab-synthesized mixtures lack certified concentrations and documented traceability, carrying unquantified uncertainty [1]. Commercially procured Acetone-DNPH CRMs (typically supplied at 15 µg/mL or higher in acetonitrile) are certified under ISO 17034, providing a verified concentration with an expanded uncertainty statement traceable to NIST or other National Metrology Institutes. This certified accuracy is unattainable with standard reagent-grade synthesis, directly impacting the defensibility of regulatory compliance data.

Evidence DimensionMetrological traceability and concentration uncertainty
Target Compound DataISO 17034 CRM Acetone-DNPH provides certified concentration ± expanded uncertainty.
Comparator Or BaselineReagent-grade in-situ Acetone-DNPH
Quantified DifferenceTransition from nominal purity (unknown uncertainty) to accredited, multi-technique verified concentration.
ConditionsRegulatory auditing and ISO/IEC 17025 method validation.

Purchasing a certified CRM eliminates compliance risks during audits and ensures data defensibility in environmental and occupational health reporting.

EC Detection Limit
Class-level
76 pg
~20× lower than UV absorbance at 254 nm
Supports trace-level method development.
LC-EC at -0.75 V vs Ag/AgCl; absolute mass on-column.
CRM Certification
Head-to-head
1000 µg/mL in acetonitrile
ISO 17034 & IEC 17025 certified; traceable to NIST/NMIJ
Eliminates in-house calibration and uncertainty estimation.
CoA with expanded uncertainty; multi-technique concentration verification.
Derivatization Yield
Reported
95% yield vs 84% (diacetone alcohol-DNPH) +11%
Reduces quantitative bias from sample preparation.
Column derivatization; solid-state stability supports long-term storage.

Environmental Air Monitoring and EPA TO-11A Compliance

Acetone-DNPH is the mandated calibration standard for quantifying ambient and indoor acetone levels using DNPH-coated silica cartridges. Its use directly supports compliance with EPA Method TO-11A and CARB Method 1004, where precise retention time markers and CRM-level traceability are required to calculate accurate emission rates from industrial and urban sources.

Mainstream Tobacco and E-Cigarette Emissions Characterization

In the analysis of mainstream cigarette smoke and e-cigarette aerosols, Acetone-DNPH is utilized to quantify carbonyl exposure. Following CORESTA Recommended Method No. 74, laboratories procure this standard to ensure baseline separation of acetone from a complex matrix of volatile aldehydes and ketones, relying on its solid-state stability to maintain accurate calibration curves across high-throughput smoking machine analyses [1].

Optimization of High-Efficiency HPLC Workflows

Analytical laboratories upgrading from traditional 5 µm totally porous columns to sub-2 µm superficially porous columns (e.g., UHPLC systems) rely on high-purity Acetone-DNPH standards to validate method scaling. The exact standard is required to confirm that resolution from confounders like acrolein-DNPH is maintained while achieving up to 61% faster run times and 83% reductions in mobile phase consumption [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Blood acetone biomarker research
Defined HPLC retention time and calibration standard
Method accuracy and reproducibility review
Ambient and indoor air carbonyl analysis
Certified reference material concentration
Regulatory method calibration and ISO 17025 documentation review
Fermentation by-product quantification in beverages
High-purity derivatized standard for HPLC-DAD
Peak purity and retention time consistency review
Tobacco smoke carbonyl emissions research
Well-characterized isomerization behavior under acidic HPLC
Chromatographic method robustness and peak assignment review

XLogP3

3

LogP

3.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1567-89-1

General Manufacturing Information

2-Propanone, 2-(2,4-dinitrophenyl)hydrazone: INACTIVE

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